REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][N:10]=1)[C:5]([OH:7])=[O:6]>N1CCCCC1>[N:10]1([C:2]2[CH:3]=[C:4]([CH:8]=[CH:9][N:10]=2)[C:5]([OH:7])=[O:6])[CH2:9][CH2:8][CH2:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=O)O)C=CN1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
N1CCCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The excess piperidine was distilled under vacuum and crude residue
|
Type
|
ADDITION
|
Details
|
was diluted with water (500 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (3×250 mL)
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCCC1)C=1C=C(C(=O)O)C=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 171.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |